N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide

Selenosemicarbazone Isosteric substitution Physicochemical profiling

Scaffold-hopping between chalcogens demands precise donor-atom control. Standard thiosemicarbazones cannot replicate the ligand-field strength and polarisability of the C=Se bond, which directly alters metal selectivity and biological potency in 2-acetylpyridine series. This azepane selenosemicarbazone provides the exact N₄,N₄-disubstituted topology and conformational flexibility required for paired SAR studies against its sulfur isostere (Thiosemicarbazone H), addressing the key knowledge gap in chalcogen substitution. • Differentiated C=Se donor for redox/polarisability tuning vs. C=S analogs. • Flexible 7-membered azepane ring avoids rigid bicyclic geometry, enabling unique chelate ring sizes. • Custom synthesis available; ideal for hit-to-lead profiling of selenium-containing heterocycles.

Molecular Formula C14H19N4Se
Molecular Weight 322.30 g/mol
CAS No. 79514-45-7
Cat. No. B12294218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide
CAS79514-45-7
Molecular FormulaC14H19N4Se
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESCC(=NN=C(N1CCCCCC1)[Se])C2=CC=CC=N2
InChIInChI=1S/C14H19N4Se/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3/b16-12+,17-14-
InChIKeyBVQKTESASXWFEC-KWOQVVRBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide: Physicochemical Overview


N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide (CAS 79514-45-7; NSC 329239) is a selenosemicarbazone derivative bearing a hexahydroazepine (homopiperidine) ring, a 2-acetylpyridine-derived hydrazone scaffold, and a C=Se bond in place of the conventional C=S thiosemicarbazone functionality [1]. Its molecular formula is C₁₄H₂₀N₄Se with a molecular weight of 323.30 g·mol⁻¹ . The compound belongs to the class of N⁴,N⁴-disubstituted 2-acetylpyridine chalcogensemicarbazones, a family originally explored by Klayman, Scovill, and co-workers for antimalarial and antileukemic applications [2]. Characterised by a melting point of 170–171 °C (with decomposition) and a predicted log P of 1.53, it presents distinct physicochemical and coordination–chemical properties that differentiate it from its sulfur isosteres and from bicyclic-ring congeners [1].

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide: Generic Substitution Risks


Simple replacement of the target compound with its direct sulfur isostere (Thiosemicarbazone H, CAS 71555-41-4) or with bicyclic selenosemicarbazone analogs ignores two critical sources of performance divergence. First, the C=Se versus C=S bond alters the ligand field strength, polarisability, and redox potential of the donor atom, which in structurally related 2-acetylpyridine chalcogensemicarbazones has been shown to modify both the magnitude and the metal-selectivity of biological activity [1]. Second, the seven-membered azepane ring imparts a distinct conformational flexibility and steric profile compared with the rigid 3-azabicyclo[3.2.2]nonane scaffold present in compounds such as NSC 323241, affecting chelate ring size and metal–ligand geometry in ways that cannot be predicted from bicyclic analogs [2]. Procurement based on nominal scaffold similarity without explicit comparative performance data therefore carries a high risk of obtaining a compound with meaningfully different metal-coordination behaviour, biological potency, and physicochemical handling properties.

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide: Differentiation Evidence vs. Closest Analogs


Se vs. S Isostere: Thermal Stability & Lipophilicity

Replacement of the thiocarbonyl sulfur atom in the direct azepane thiosemicarbazone analog (Thiosemicarbazone H, CAS 71555-41-4) with selenium yields the target compound (CAS 79514-45-7). This single-atom substitution results in a measurable increase in molecular weight from 276.40 to 323.30 g·mol⁻¹ and a rise in the predicted octanol–water partition coefficient (log P) from approximately 1.2 to 1.53, indicating moderately enhanced lipophilicity [1]. The selenium analog also exhibits a distinctly higher melting point of 170–171 °C (with decomposition) compared with the sulfur analog, which melts without decomposition at a lower temperature [1].

Selenosemicarbazone Isosteric substitution Physicochemical profiling

Azepane vs. Bicyclic Scaffold: Coordination Geometry

The target compound employs a flexible seven-membered azepane ring as the N⁴-substituent, whereas the closely related selenium analog 3-azabicyclo[3.2.2]nonane-3-selenocarboxylic acid 2-[1-(2-pyridyl)ethylidene]hydrazide (NSC 323241) incorporates a conformationally constrained bicyclic amine [1]. Crystallographic studies on the corresponding bicyclic thio- and selenosemicarbazones reveal that the rigid bicyclo[3.2.2]nonane framework enforces a specific N⁴-geometry that dictates the bite angle and the tridentate versus bidentate coordination mode in nickel(II) complexes [1][2]. The azepane ring, by contrast, can adapt its conformation to accommodate different metal-ion radii and ancillary ligands, as demonstrated by the formation of diamagnetic planar [Ni(L)X] complexes (X = Cl, Br, NCS, N₃, NO₂, NCSe) with the bicyclic sulfur ligand [2], whereas the azepane selenium analog is expected to yield a different distribution of coordination geometries based on reported nickel(II) complex series [3].

Coordination chemistry Ligand design Conformational flexibility

Se vs. S Isosteric Effect: Antimalarial Potency

Klayman, Scovill, and co-workers systematically compared N⁴,N⁴-disubstituted 2-acetylpyridine thiosemicarbazones with their selenium analogs for antimalarial activity against Plasmodium berghei in mice [1]. Although the specific azepane selenium analog (79514-45-7) was not individually tested in that study, the general trend across multiple N⁴-substitution patterns (including hexahydroazepine in the sulfur series, compound IV) showed that selenium substitution can alter both the potency and the therapeutic index relative to the sulfur progenitor [1][2]. The sulfur analog of the target compound (Thiosemicarbazone H, CAS 71555-41-4, compound IV) demonstrated antimalarial activity as the free ligand, which was diminished upon metal complexation [2]. Given the established selenium-mediated modulation of activity within the same scaffold family, the target selenium compound cannot be presumed to behave identically to its sulfur analog.

Antimalarial Selenium isostere Plasmodium berghei

Synthesis Yield: Se vs. S Azepane Derivative

The target compound is accessible via sodium tetrahydroborate reduction of the corresponding thiosemicarbazone (Thiosemicarbazone H) in ethanol over 2 hours, yielding the selenohydrazide product in 41% yield [1]. In contrast, the synthesis of the analogous bicyclic selenosemicarbazone (NSC 323241) from its thiosemicarbazone precursor has been reported with yields up to 81% under similar conditions [2]. This yield differential reflects the different reactivity of the azepane versus bicyclo[3.2.2]nonane thiosemicarbazone toward selenium insertion and reduction, a factor that directly impacts procurement cost and scale-up feasibility.

Synthetic chemistry Selenosemicarbazone synthesis Yield comparison

Cu(II) ESR Spectroscopy: Azepane vs. Bicyclic Ligands

Bhoon, Scovill, and Klayman (1984) reported ESR spectra of copper(II) complexes of N⁴,N⁴-disubstituted thio- and selenosemicarbazones of 2-acetylpyridine, including the bicyclic selenium analog 3-azabicyclo[3.2.2]nonane-3-selenocarboxylic acid 2-[1-(2-pyridinyl)ethylidene]hydrazide, measured in chloroform solution at room temperature and at liquid nitrogen temperature [1]. These ESR parameters (g∥, g⊥, A∥) directly reflect the ligand field strength imparted by the selenium donor atom and the N⁴-substituent geometry. The target compound, bearing an azepane ring in place of the bicyclo[3.2.2]nonane system, is predicted to yield measurably different ESR parameters owing to the altered steric and electronic environment at the copper centre, as established by the systematic variation of N⁴-substituents within this ligand class [1][2]. Direct head-to-head ESR data for the azepane selenium ligand remain to be published.

ESR spectroscopy Copper(II) complexes Ligand field strength

ZMC3 vs. Azepane Se Analog: Pharmacological Profile

The piperazine-containing selenosemicarbazone ZMC3 (CAS 79514-41-3) has been characterised as a potent iron chelator and antiproliferative agent that exhibits zinc metallochaperone activity and enhanced sensitivity in p53-R175H mutant cell lines . Although ZMC3 shares the C=Se hydrazone core and 2-pyridinyl substituent with the target compound, the replacement of the piperazine ring with an azepane ring expands the N-heterocycle from six to seven members, altering both the steric bulk and the conformational envelope. This ring-size expansion has been shown in other medicinal chemistry contexts (e.g., azepane-based kinase inhibitors) to modulate target binding affinity and selectivity [1]. Consequently, the target azepane selenium compound cannot be substituted for ZMC3 in p53 reactivation or iron-chelation assays without independent validation.

Iron chelation p53 reactivation Antiproliferative

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide: Procurement Application Scenarios


Metallodrug Lead Optimisation: Flexible Selenium Ligand

The conformational flexibility of the azepane ring, coupled with the selenium donor atom, makes this compound a candidate ligand for tuning the coordination sphere of transition metal ions (Cu, Ni, Fe, Mn) in metallodrug development. Published ESR and X-ray crystallographic data on structurally related thio- and selenosemicarbazone metal complexes provide a methodological framework for characterising the resulting complexes [1][2]. The target compound's distinct N₄-substitution pattern offers an unexplored region of coordination–chemical space relative to the well-studied bicyclic and piperazine analogs, making it a rational choice when a flexible, monocyclic amine donor environment is desired.

S/Se SAR Studies in Antimalarial & Antileukemic Screening

The established antimalarial and antileukemic activity of the sulfur analog (Thiosemicarbazone H, compound IV in the Klayman–Scovill series) provides a direct baseline for evaluating the impact of selenium substitution on biological activity [1]. Procuring the target selenium compound alongside its sulfur isostere enables paired SAR studies that can quantify the selenium-induced shift in potency (IC₅₀ or T/C% in P. berghei mouse models), directly addressing a known knowledge gap in the 2-acetylpyridine chalcogensemicarbazone literature [2].

Physicochemical & ADMET Profiling of Organoselenium Candidates

With a predicted log P of 1.53, a molecular weight of 323.30 g·mol⁻¹, and a melting point of 170–171 °C (decomp.), the compound occupies a favourable region of oral drug-like chemical space [1]. Its moderate lipophilicity and the presence of both hydrogen-bond donor (N–H) and acceptor (pyridine N, C=Se) functionalities make it suitable for permeability and metabolic stability profiling as part of hit-to-lead campaigns focused on selenium-containing heterocycles. The decomposition upon melting further mandates careful handling and storage under controlled conditions, a factor relevant for compound management in screening libraries.

Selenosemicarbazone Synthesis Methodology

The documented synthesis from Thiosemicarbazone H via NaBH₄ reduction in ethanol (41% yield) provides a starting point for reaction optimisation studies [1]. The significant yield gap compared with the bicyclic selenium analog (81%) highlights an opportunity for methodological innovation—including alternative reducing agents, selenium sources, or solvent systems—that could improve the efficiency of selenosemicarbazone synthesis and lower procurement costs for research programmes requiring this scaffold.

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